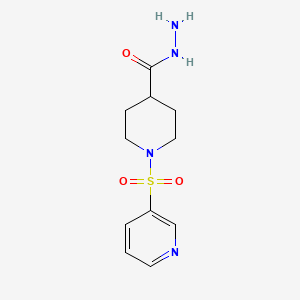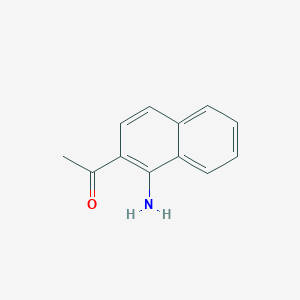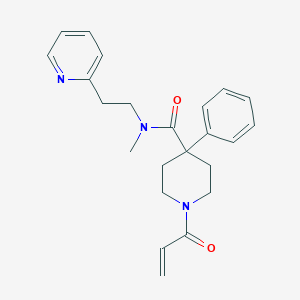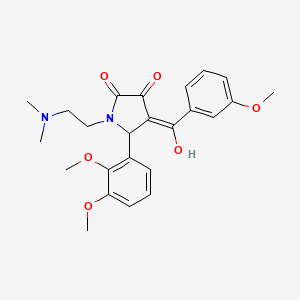
4-(tert-butyl)-N-((6-methylpyrimidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-((6-methylpyrimidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Polyamide Synthesis and Properties
A study by Hsiao, Yang, and Chen (2000) on the synthesis and properties of ortho-linked polyamides, using related chemical structures, highlights the potential application of similar compounds in creating new polyamides. These polyamides exhibit high thermal stability, solubility in various solvents, and the ability to form transparent, flexible films. This research suggests that derivatives of "4-(tert-butyl)-N-((6-methylpyrimidin-4-yl)methyl)benzamide" may find applications in materials science, particularly in the development of new polymers with advanced properties (Hsiao, Yang, & Chen, 2000).
Genotoxicity Assessment
Chen et al. (2008) assessed the genotoxic effects of various compounds, including tert-butyl derivatives, on human lymphocytes. While this study primarily focuses on the genotoxicity of these compounds, it indirectly highlights the importance of understanding the molecular interactions and potential biological impacts of "this compound" derivatives in drug development and toxicology research (Chen et al., 2008).
Antimicrobial Activity
Research by Laxmi, Ravi, and Nath (2019) on the synthesis, characterization, and evaluation of antimicrobial activity of substituted benzamide derivatives suggests potential applications of "this compound" in developing new antimicrobial agents. The study highlights how structural modifications can impact the antibacterial and antifungal activities of benzamide derivatives, pointing towards the possibility of designing new compounds based on "this compound" for antimicrobial purposes (Laxmi, Ravi, & Nath, 2019).
Airway Smooth Muscle Contraction
A study by Takahashi et al. (1997) investigated the effect of bosentan on contractions of human airway smooth muscle induced by endothelin-1 and IRL 1620, highlighting the potential application of related compounds in respiratory medicine. This suggests that structural analogs of "this compound" could be explored for their effects on airway smooth muscle, contributing to the development of new treatments for respiratory conditions (Takahashi et al., 1997).
Wirkmechanismus
Pharmacokinetics
Based on its chemical properties, it has a boiling point of 308 °c , a density of 1.01 , and should be stored under inert gas (nitrogen or Argon) at 2–8 °C . These properties might influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of “4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide”. For instance, its storage conditions suggest that it might be sensitive to temperature and oxygen .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-9-15(20-11-19-12)10-18-16(21)13-5-7-14(8-6-13)17(2,3)4/h5-9,11H,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWGSPINBDTOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2477055.png)


![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2477058.png)
![3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2477061.png)
![[5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2477063.png)

![2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2477065.png)


![4-Thia-5-azaspiro[2.4]heptane 4,4-dioxide](/img/structure/B2477070.png)